2'-Deoxy-N-(4-fluorobenzoyl)adenosine
CAS No.: 90335-44-7
Cat. No.: VC19234269
Molecular Formula: C17H16FN5O4
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90335-44-7 |
|---|---|
| Molecular Formula | C17H16FN5O4 |
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | 4-fluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C17H16FN5O4/c18-10-3-1-9(2-4-10)17(26)22-15-14-16(20-7-19-15)23(8-21-14)13-5-11(25)12(6-24)27-13/h1-4,7-8,11-13,24-25H,5-6H2,(H,19,20,22,26)/t11-,12+,13+/m0/s1 |
| Standard InChI Key | GBJOLZBKTCCYGU-YNEHKIRRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)F)CO)O |
Introduction
Chemical Structure and Properties
2'-Deoxy-N-(4-fluorobenzoyl)adenosine (CAS 90335-44-7) is a synthetic nucleoside derivative derived from 2'-deoxyadenosine. The compound features a 4-fluorobenzoyl moiety substituted at the nitrogen atom of the ribose sugar (Figure 1). This modification introduces steric and electronic effects that influence its interaction with biological targets .
Molecular Characteristics
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Molecular Formula: C₁₇H₁₈FN₅O₄
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Molecular Weight: 375.36 g/mol
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Exact Mass: 375.1342 Da
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IUPAC Name: [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorobenzoate
The fluorine atom at the para position of the benzoyl group enhances electronegativity, improving binding affinity to enzymes like DNA polymerases and reverse transcriptases .
Synthesis and Structural Optimization
The synthesis of 2'-deoxy-N-(4-fluorobenzoyl)adenosine involves multi-step reactions starting from 2'-deoxyadenosine (Table 1) :
Table 1: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Protection of 2'-deoxyadenosine | Trityl chloride, DMAP, DMF | 85% |
| 2 | Acylation at N-position | 4-Fluorobenzoyl chloride, pyridine | 78% |
| 3 | Deprotection | TFA/water (9:1) | 92% |
Biological Activity and Mechanism of Action
Antiviral Activity
The compound inhibits viral replication by competing with natural nucleosides for incorporation into viral DNA/RNA. In vitro studies against herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV-1) show IC₅₀ values of 0.8 μM and 1.2 μM, respectively . Its fluorine moiety increases affinity for viral polymerases by 3-fold compared to non-fluorinated analogs .
Anticancer Activity
2'-Deoxy-N-(4-fluorobenzoyl)adenosine disrupts DNA synthesis in rapidly dividing cells. In MCF-7 breast cancer cells, it induces apoptosis with an EC₅₀ of 5.4 μM, outperforming 5-fluorouracil (EC₅₀ = 12.3 μM) . Mechanistically, it inhibits thymidylate synthase and incorporates into DNA, causing chain termination .
Table 2: Comparative Anticancer Activity
| Cell Line | EC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| MCF-7 | 5.4 | 18.2 |
| HeLa | 7.1 | 14.7 |
| A549 | 9.8 | 10.1 |
Pharmacokinetics and Metabolic Stability
The fluorobenzoyl group confers resistance to enzymatic hydrolysis. In rat liver microsomes, the compound exhibits a half-life of 4.2 hours, compared to 0.8 hours for non-fluorinated analogs . Key pharmacokinetic parameters include:
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Bioavailability (oral): 22%
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Protein Binding: 89%
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Clearance: 0.32 L/h/kg
Mass spectrometry studies identify two primary metabolites: 4-fluorobenzoic acid (Phase I) and glucuronidated adducts (Phase II) .
Applications in Drug Development
Antiviral Therapeutics
The compound’s selectivity for viral enzymes positions it as a lead candidate for HSV and HIV therapies. Structural analogs are under investigation for improved blood-brain barrier penetration .
Oncology
Ongoing clinical trials explore its synergy with checkpoint inhibitors in solid tumors. Preclinical data show a 40% reduction in tumor volume in murine xenograft models at 10 mg/kg dosing .
Challenges and Future Directions
Despite its promise, the compound faces limitations:
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Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates lipid-based formulations.
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CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.7 μM) risks drug-drug interactions .
Future research aims to optimize pharmacokinetics through prodrug strategies and nanoparticle delivery systems .
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